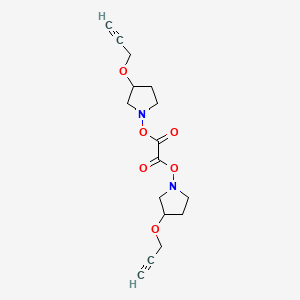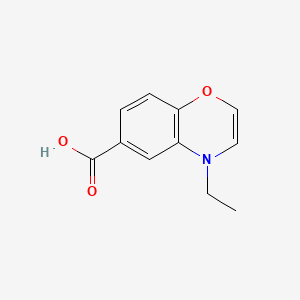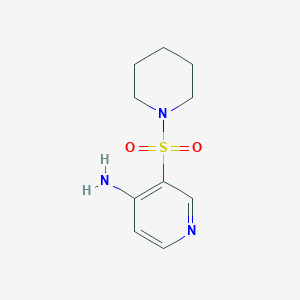
(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
R-COOH+SOCl2→R-COCl+SO2+HCl
In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Aminolysis: Reacts with ammonia or amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Reduction: Can be reduced to the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Amines: For aminolysis reactions.
Alcohols: For alcoholysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
Carboxylic Acids: From hydrolysis.
Amides: From aminolysis.
Esters: From alcoholysis.
Aldehydes/Alcohols: From reduction.
科学的研究の応用
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: In the preparation of polymers and advanced materials.
Biochemistry: For the modification of biomolecules and the synthesis of bioactive compounds.
作用機序
The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
類似化合物との比較
Similar Compounds
- Acetyl Chloride (CH₃COCl)
- Benzoyl Chloride (C₆H₅COCl)
- Propionyl Chloride (C₂H₅COCl)
Uniqueness
®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .
特性
CAS番号 |
500906-25-2 |
|---|---|
分子式 |
C6H9ClO |
分子量 |
132.59 g/mol |
IUPAC名 |
(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
InChIキー |
QQNQOWHUBGUGQI-BYPYZUCNSA-N |
異性体SMILES |
CC1(C[C@H]1C(=O)Cl)C |
正規SMILES |
CC1(CC1C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)




